6-methyl-5-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-methyl-5-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a methyl group and a piperazine ring linked to a pyridine moiety, making it a molecule of interest for medicinal chemistry and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4-dioxo-5-methylpyrimidine, the core structure is established.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using 1-(2-chloroethyl)-4-(pyridin-2-yl)piperazine as a reagent.
Final Assembly: The final step involves coupling the intermediate with the pyrimidine core under specific conditions, such as reflux in an appropriate solvent (e.g., ethanol) and the presence of a base (e.g., potassium carbonate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques like crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.
Major Products
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Alcohols, reduced piperazine derivatives.
Substitution Products: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its piperazine and pyridine moieties, which are common in bioactive molecules.
Medicine
Medically, this compound has potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 6-methyl-5-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyridine moiety can bind to metal ions or enzyme active sites. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
6-methyl-5-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione: Unique due to its specific substitution pattern.
Pyrimidine Derivatives: Compounds like 5-fluorouracil, which are used in cancer treatment.
Piperazine Derivatives: Compounds such as piperazine citrate, used as an anthelmintic.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-methyl-5-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11-12(15(23)19-16(24)18-11)10-14(22)21-8-6-20(7-9-21)13-4-2-3-5-17-13/h2-5H,6-10H2,1H3,(H2,18,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWGGISLTNJKOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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